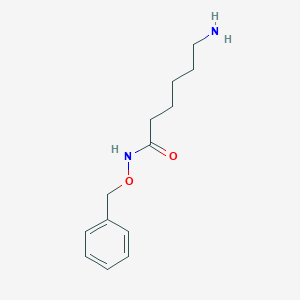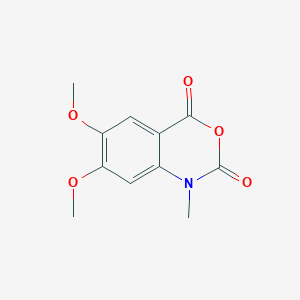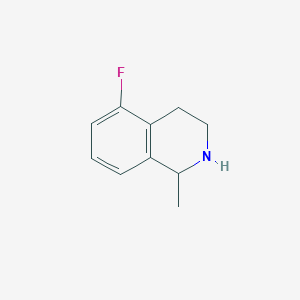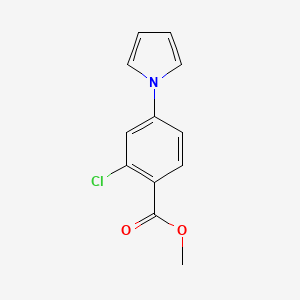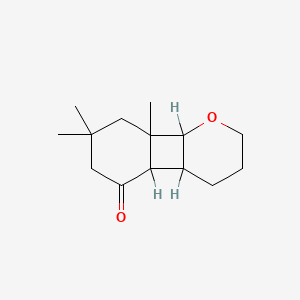
EINECS 264-866-3
Descripción general
Descripción
EINECS 264-866-3 is a complex organic compound characterized by its unique structure, which includes a fused ring system with multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 264-866-3 typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring system. Subsequent steps may include hydrogenation to saturate the rings and functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
EINECS 264-866-3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of EINECS 264-866-3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
EINECS 264-866-3 derivatives: Compounds with similar core structures but different substituents.
Cyclohexane derivatives: Compounds with similar ring systems but lacking the fused cyclobutane ring.
Pyran derivatives: Compounds with similar oxygen-containing ring systems.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit behaviors not seen in simpler or less rigid structures.
Propiedades
Número CAS |
64394-28-1 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1,11,11-trimethyl-3-oxatricyclo[6.4.0.02,7]dodecan-9-one |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-10(15)11-9-5-4-6-16-12(9)14(11,3)8-13/h9,11-12H,4-8H2,1-3H3 |
Clave InChI |
ZIUGINIKYGIHEP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2C3CCCOC3C2(C1)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)
![5,12-Dihydro-benzo[b]phenazine](/img/structure/B8706979.png)

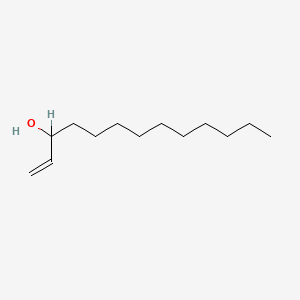
![2-Phenylimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B8706990.png)
